REACTION_CXSMILES
|
[C:1]1([CH2:7][N:8]2[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:15].[K+].[C:17](O)(=[O:19])C.C(O)(=O)C.IC1C=CC=CC=1.[CH3:32]O>>[C:1]1([CH2:7][N:8]2[CH2:13][CH2:12][C:11]([O:19][CH3:17])([O:14][CH3:32])[CH:10]([OH:15])[CH2:9]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
18.92 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CN1CCC(CC1)=O
|
Name
|
|
Quantity
|
16.83 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
35.43 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
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The mixture was then concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove the excess of methanol
|
Type
|
ADDITION
|
Details
|
the crude residue was diluted with a mixture of water (500 ml) and dichloromethane (300 ml)
|
Type
|
CUSTOM
|
Details
|
The dichloromethane layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was again extracted with 150ml of dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
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DISSOLUTION
|
Details
|
The crude residue was dissolved in 100 ml of hexane
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
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WASH
|
Details
|
The solid was washed with 30ml of hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CN1CC(C(CC1)(OC)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.48 g | |
YIELD: PERCENTYIELD | 25.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |